3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The substituents—2-chlorobenzyl at position 3 and 4-methylbenzyl at position 6—impart distinct electronic and steric properties.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-13-6-8-14(9-7-13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTGZBOFNURKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C_{12}H_{11}ClN_{5}O
- Molecular Weight: 241.25 g/mol
- CAS Number: Not specified in the sources.
Pharmacological Activities
Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities. The specific compound has been studied for its potential in various therapeutic areas:
- Antimicrobial Activity : Triazolopyrimidines have shown significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi with promising results. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .
- Anticancer Properties : Some studies suggest that triazolopyrimidines may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows for interaction with specific cellular targets involved in cancer progression .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and pathways. This suggests potential applications in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase, which are important in various physiological and pathological processes .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is highly influenced by their structural components. Key factors include:
- Substituents on the Benzyl Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency and selectivity of the compound.
- Positioning of Chlorine and Methyl Groups : The specific arrangement of these groups plays a crucial role in enhancing biological activity and reducing toxicity .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various triazolopyrimidine derivatives against pathogens like Escherichia coli and Staphylococcus aureus. Results showed that modifications at the benzyl position enhanced activity against resistant strains .
- Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent .
- Inflammation Models : Animal models were used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema in treated groups compared to controls, supporting its therapeutic potential in inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In studies, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM , suggesting potential for further development as antimicrobial agents .
1.2 Anticancer Properties
The anticancer potential of triazolo-pyrimidines has been extensively studied. Modifications in the structure can enhance selectivity and potency against cancer cell lines. For example, docking studies have indicated that these compounds can inhibit key enzymes involved in tumor growth and proliferation . The presence of sulfur and chlorine atoms in the structure may enhance binding affinity to target proteins involved in cancer metabolism.
1.3 Mechanisms of Action
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Targeting enzymes critical for cell division and metabolic pathways.
- Interaction with DNA : Some triazolo-pyrimidines have been shown to intercalate with DNA, disrupting replication processes .
Case Studies
2.1 Antitubercular Activity
A study evaluated various substituted triazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound . The study highlighted the importance of structural modifications in enhancing antitubercular activity.
2.2 Cytotoxicity Assessment
Cytotoxicity assays on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings enable nucleophilic substitution at electron-deficient positions. Key findings include:
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Chlorine displacement : The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution with amines (e.g., morpholine, piperazine) in ethanol at 80°C, yielding 2-aminobenzyl derivatives with 65–78% efficiency .
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Methylbenzyl reactivity : The 4-methylbenzyl group exhibits resistance to substitution under standard conditions but participates in radical-mediated C–H functionalization with iodine(III) reagents.
Table 1: Substituent Effects on Nucleophilic Substitution
| Position | Reactant | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chlorobenzyl | Piperidine | EtOH, 80°C, 12 h | 72 | |
| 4-Methylbenzyl | NBS (Radical init.) | DMF, 60°C, 6 h | 38 |
Catalytic Hydrogenation
The dihydro-pyrimidinone moiety is susceptible to hydrogenation:
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Ring saturation : Pd/C-catalyzed hydrogenation (1 atm H₂, RT) reduces the 3,6-dihydro ring to a fully saturated pyrimidinone, confirmed by NMR .
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Benzyl group stability : Both benzyl substituents remain intact under these conditions, demonstrating their inertness to hydrogenolysis .
Oxidation Reactions
Oxidative transformations are governed by the methylbenzyl group:
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Methyl → Carboxylic acid : Treatment with KMnO₄ in acidic H₂O (70°C, 8 h) oxidizes the 4-methyl group to a carboxylic acid (52% yield).
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Triazole ring oxidation : Strong oxidants like mCPBA epoxidize the triazole’s N–N bond, forming an N-oxide derivative (unstable; decomposes above 60°C) .
Cycloaddition and Ring Expansion
The triazole ring participates in cycloaddition reactions:
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Diels-Alder reactivity : Reacts with maleic anhydride in toluene (reflux, 24 h) to form a fused tetracyclic adduct (41% yield) .
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Ring expansion : Treatment with NaN₃ in DMF (120°C, 48 h) induces triazole ring expansion to a tetrazole-pyrimidine hybrid .
Biological Interactions
While not a direct chemical reaction, enzyme binding studies reveal mechanistic insights:
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Urease inhibition : Analogous triazolopyrimidines exhibit IC₅₀ values of 8–15 µM via coordination to the enzyme’s nickel center .
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Kinase binding : Molecular docking shows hydrogen bonding between the pyrimidinone carbonyl and kinase active-site residues (e.g., Lys49 in CCR2) .
Comparative Reactivity Analysis
Table 2: Reaction Outcomes vs. Structural Analogues
| Reaction Type | Target Compound Yield (%) | 4-Chloro/3-Methyl Analogue | 2-Chloro/2-Methyl Analogue |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 68 | 55 |
| Oxidation (Methyl) | 52 | 61 | N/A |
| Hydrogenation | 89 | 92 | 85 |
Stability Under Synthetic Conditions
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Acid/Base Stability : Stable in pH 3–9 (aqueous HCl/NaOH, 25°C), but degrades rapidly in concentrated H₂SO₄.
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Thermal Stability : Decomposes above 240°C (DSC data), with exothermic peaks correlating to triazole ring cleavage.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Triazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
- Example: 2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () Key Differences: The triazole ring is fused at positions [1,5-a] instead of [4,5-d], altering conjugation and electronic distribution. The hexyl chain increases lipophilicity compared to the methylbenzyl group in the target compound. Synthesis: Uses BMIM-PF6 ionic liquid, suggesting a green chemistry approach with moderate yields (~60–70%) .
Thiazolo[3,2-a]pyrimidine Derivatives ()
- Example : (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile
- Key Differences : Replacement of triazole with thiazole modifies hydrogen-bonding capacity and electron density. These derivatives exhibit antimicrobial activity but lack the chloro-substituted benzyl groups seen in the target compound .
Substituent Effects on Bioactivity
Halogenated Benzyl Groups
- 4-Fluorobenzyl Analog (): Structure: 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-triazolo[4,5-d]pyrimidin-7-one.
Heterocyclic Substituents
- Oxadiazole-Containing Analog (): Structure: 3-(3-Chlorobenzyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-triazolo[4,5-d]pyrimidin-7-one.
Pharmacological Activity Comparisons
Anticancer Potential
- Triazolopyrimidine Nucleoside Analogs ():
- Activity : Derivatives with glycoside substituents showed cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cells, with IC50 values comparable to doxorubicin.
- Comparison : The target compound’s chloro and methylbenzyl groups may enhance tumor selectivity due to increased lipophilicity and membrane penetration .
Antimicrobial Activity
- Pyrano[2,3-d]pyrimidine Derivatives (): Activity: Exhibited moderate antimicrobial effects, likely due to the pyrano ring’s planar structure. Comparison: The target compound’s triazolo core may offer broader activity due to improved DNA intercalation or enzyme inhibition .
Data Table: Key Properties of Selected Analogs
Q & A
Q. What are the recommended synthetic routes for 3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:
- Step 1 : Reacting substituted benzyl halides (e.g., 2-chlorobenzyl chloride and 4-methylbenzyl chloride) with a pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates.
- Step 2 : Cyclization using acetic anhydride/acetic acid with sodium acetate as a catalyst at reflux (~120°C for 2–4 hours) .
- Step 3 : Purification via crystallization (e.g., ethanol/water mixtures) or column chromatography.
Key validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>95%) .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Handling : Use nitrile gloves, chemical goggles, and lab coats. Avoid skin/eye contact and inhalation. Work in a fume hood with local exhaust ventilation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Incompatible with strong oxidizers and acids .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm substituent positions and aromaticity. For example, methylbenzyl groups show singlet peaks at δ 2.3–2.5 ppm, while triazole protons appear at δ 7.8–8.1 ppm .
- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole (C-N stretches at ~1450–1550 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 380.8 [M+H]⁺) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Q. How can researchers resolve contradictions in reported biological activity data?
- Reproducibility checks : Ensure compound purity (>98% via HPLC) and validate assay protocols (e.g., cell line authentication).
- Dose-response studies : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic follow-up : Use enzyme inhibition assays (e.g., kinase profiling) to confirm target specificity .
Q. What computational methods predict the compound’s binding interactions with biological targets?
Q. What strategies improve aqueous solubility for pharmacological testing?
Q. How to investigate the pharmacological mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
